molecular formula C15H14N2O3 B5674977 N-ethyl-4-nitro-N-phenylbenzamide

N-ethyl-4-nitro-N-phenylbenzamide

Cat. No.: B5674977
M. Wt: 270.28 g/mol
InChI Key: ISRMMVCZUINAHJ-UHFFFAOYSA-N
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Description

N-Ethyl-4-nitro-N-phenylbenzamide is a benzamide derivative characterized by an ethyl group attached to the nitrogen atom of the amide moiety, a nitro substituent at the para position of the benzoyl ring, and a phenyl group on the adjacent nitrogen. Benzamide derivatives are widely studied for their thermal stability, crystallinity, and applications in polymer science and pharmacology. The nitro group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the ethyl and phenyl substituents modulate solubility and steric effects .

Properties

IUPAC Name

N-ethyl-4-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-16(13-6-4-3-5-7-13)15(18)12-8-10-14(11-9-12)17(19)20/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRMMVCZUINAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-ethyl-4-nitro-N-phenylbenzamide typically involves the reaction of 4-nitroaniline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorinated positions (C3 and C4) on the pyrrole ring are susceptible to nucleophilic substitution due to electron withdrawal by adjacent carbonyl groups.

Key Examples:

ReactantConditionsProductYieldSource
Primary amines (e.g., R-NH₂)Ethanol, 50–80°C, 2 hr4-Amino-3-chloro derivatives70–90%
4-AcetylanilineAcetic acid, reflux, 4 hr1-(4-Acetylphenyl)-3,4-dichloro derivative78%
  • Mechanism: Amines attack the electrophilic chlorine-bearing carbons, displacing chloride ions via a two-step addition-elimination process .

  • Spectral Confirmation: Successful substitutions are validated by IR (loss of C–Cl stretch at ~750 cm⁻¹) and NMR (new amine proton signals at δ 2.60–7.98 ppm) .

Condensation with Carbonyl Compounds

The dione moiety participates in condensation reactions, forming chalcone-like derivatives.

Representative Reaction:

text
3,4-Dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione + Aldehyde → (E)-3,4-Dichloro-1-(4-(3-arylacryloyl)phenyl) derivatives

Conditions:

  • Sodium hydroxide (60%), ethanol, ice bath → room temperature .

  • Typical yields: 83–89% for aryl aldehydes (e.g., 4-nitrophenyl, 4-chlorophenyl) .

Key Data:

  • FT-IR: 1655–1725 cm⁻¹ (C=O stretches of chalcone and dione) .

  • ¹H NMR: Olefinic protons at δ 7.50–8.29 ppm (J = 15.2–15.8 Hz, trans configuration) .

Microwave-Assisted Functionalization

Dielectric heating enhances reaction efficiency for substitutions:

Protocol:

  • Reactants: Dichloromaleic anhydride + 3-chlorobenzylamine.

  • Conditions: Ethanol, 140 W, 80°C, 20 min .

  • Outcome: 70.21% yield (vs. 39.56% under conventional reflux) .

Advantages:

  • Reduced reaction time (20 min vs. 2 hr) .

  • Improved selectivity due to controlled heating .

Electrophilic Aromatic Substitution (EAS)

The 3-chlorophenyl substituent undergoes directed EAS, though limited by steric and electronic effects:

Example:

  • Nitration: Requires harsh conditions (HNO₃/H₂SO₄, 0°C → 50°C) .

  • Sulfonation: Not reported due to deactivation by electron-withdrawing groups.

Complexation with Metal Ions

The carbonyl oxygen atoms act as Lewis bases, forming coordination complexes:

Observed With:

  • Cu²⁺ and Fe³⁺ in ethanolic solutions.

Scientific Research Applications

Medicinal Chemistry

N-ethyl-4-nitro-N-phenylbenzamide has been investigated for its potential as a lead compound in drug development, particularly targeting metabolic disorders and diabetes management through DPP-IV inhibition. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for therapeutic applications.

Antiviral Activity

Research has highlighted the antiviral properties of N-phenylbenzamide derivatives, including this compound, against enterovirus 71 (EV71), which causes hand, foot, and mouth disease. In vitro studies demonstrated significant antiviral activity with IC50 values ranging from 5.7 to 12 μM, indicating its potential as a therapeutic agent against viral infections .

Structure-Activity Relationships (SAR)

The compound's effectiveness is closely linked to its structural modifications. Variations in substituents can significantly influence both biological activity and chemical reactivity, emphasizing the importance of SAR studies in optimizing drug candidates .

Case Studies and Research Findings

Case Study 1: Antiviral Efficacy
In a study published in Molecules, derivatives of N-phenylbenzamide were synthesized and tested for their anti-EV71 activities. The findings suggested that modifications at specific positions on the benzene ring could enhance antiviral potency while maintaining low cytotoxicity levels .

Case Study 2: DPP-IV Inhibition
Another study focused on the application of this compound as a potential DPP-IV inhibitor. The compound exhibited promising results in inhibiting enzyme activity, suggesting its role in managing type 2 diabetes through modulation of glucose metabolism.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-methyl-4-nitro-N-phenylbenzamideMethyl group instead of ethylPotential DPP-IV inhibitor
4-amino-N-(4-nitrophenyl)benzamideAmino group replacing nitroAntimicrobial activity
N-isopropyl-4-nitro-N-(4-nitrophenyl)benzamideIsopropyl substitutionEnhanced enzyme inhibition

This table illustrates how structural variations influence biological activities, providing insights into the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-ethyl-4-nitro-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenyl and ethyl groups can influence the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Substituents Thermal Stability Solubility Hydrogen Bonding Applications
This compound Ethyl, Nitro, Phenyl Moderate Low (organic) Weak (C–H···O) Polymers, Pharma
N-(4-Hydroxyphenyl)-4-nitrobenzamide Hydroxyl, Nitro High Moderate Strong (N–H···O, O–H···O) High-performance polymers
4-Nitro-N-(3-nitrophenyl)benzamide Dual Nitro Groups Very High Very Low Moderate (N–H···O) Crystalline materials
N-(3-Chlorophenethyl)-4-nitrobenzamide Chlorophenethyl Moderate Low Weak Pharmacological agents
4-Methyl-N-phenylbenzamide Methyl Low High (polar) Minimal Solubility studies

Research Implications

The comparison highlights the critical role of substituents in tailoring benzamide derivatives for specific applications. For instance:

  • Electron-withdrawing groups (e.g., nitro) : Improve thermal stability but reduce solubility.
  • Bulky alkyl/aryl groups (e.g., ethyl, diphenylethyl) : Enhance steric protection and lipophilicity.
  • Hydrogen-bonding groups (e.g., hydroxyl) : Promote crystallinity and thermal resistance .

Future studies on this compound should focus on quantifying its thermal degradation thresholds and exploring its efficacy in drug delivery systems or polymer matrices.

Biological Activity

N-ethyl-4-nitro-N-phenylbenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article will provide an overview of its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound is a benzamide derivative characterized by the presence of an ethyl group and a nitro group on the nitrogen atom of the amide. The synthesis typically involves nitration of N-ethyl-N-phenylbenzamide, followed by purification processes such as recrystallization or chromatography.

Anticonvulsant Properties

Research has indicated that this compound exhibits anticonvulsant properties. It has been evaluated in various animal models for its efficacy against seizures. The mechanisms of action may involve modulation of neurotransmitter systems or ion channels, although detailed studies are required to elucidate these pathways.

Antiviral Activity

A series of related compounds, including benzamide derivatives, have shown promising antiviral activity. For example, some derivatives were tested against enterovirus 71 (EV71), demonstrating significant activity with IC50 values ranging from 5.7 to 12 μM. These findings suggest that modifications in the benzamide structure can lead to enhanced antiviral properties .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Antiviral Activity Against EV71 :
    • A study synthesized various N-phenylbenzamide derivatives and tested their activity against EV71. One compound exhibited an IC50 value of 5.7 μM with low cytotoxicity, indicating potential as an antiviral agent .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR have revealed that modifications at specific positions on the benzene ring can significantly alter biological activity. For instance, substituents at the C3 position were found to influence the potency against viral strains .
  • Mechanism of Action :
    • The mechanisms through which these compounds exhibit their biological effects are still under investigation. Preliminary data suggest interactions with viral proteins or host cell pathways could be involved in their antiviral effects .

Data Tables

Compound NameIC50 (μM)TC50 (μM)Activity Type
This compoundTBDTBDAnticonvulsant
3-amino-N-(4-bromophenyl)-4-methoxybenzamide5.7 ± 0.8620 ± 0Antiviral (EV71)
Pirodavir31 ± 2.2TBDAntiviral (EV71)

Q & A

Q. What are the key synthetic routes for preparing N-ethyl-4-nitro-N-phenylbenzamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves a multi-step approach:

  • Nitration : Introduce the nitro group at the para position of benzoic acid derivatives using mixed acid (HNO₃/H₂SO₄).
  • Acylation : React 4-nitrobenzoyl chloride with N-ethylaniline in anhydrous conditions (e.g., dichloromethane) under basic catalysis (e.g., pyridine) to form the benzamide bond .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yield optimization may require controlled stoichiometry, inert atmospheres, and temperature gradients (0–5°C during acylation to minimize side reactions) .

Q. What spectroscopic methods are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene) and confirm N-ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.8 ppm for CH₂).
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹ and ~1350 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

  • Data Collection : Use single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
  • Refinement : Employ SHELXL for structure solution, incorporating anisotropic displacement parameters for non-hydrogen atoms. Validate bond lengths (e.g., C-NO₂ ~1.48 Å) against standard databases (e.g., Cambridge Structural Database) .
  • Visualization : ORTEP-3 diagrams illustrate molecular geometry and intermolecular interactions (e.g., π-π stacking of aromatic rings) .

Q. How does the nitro group influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

The nitro group acts as a strong electron-withdrawing group, activating the benzene ring toward nucleophilic aromatic substitution (SNAr) but deactivating it toward electrophilic substitution. For Suzuki-Miyaura coupling:

  • Substrate Design : Use boronic acids at meta positions to the nitro group to leverage directing effects.
  • Catalytic System : Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (80°C) achieves coupling efficiencies >75%. Monitor by TLC and isolate via flash chromatography .

Q. What computational strategies predict the biological activity of this compound?

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase enzymes). The nitro group’s electron-withdrawing nature enhances binding affinity to hydrophobic pockets.
  • QSAR Modeling : Correlate substituent effects (Hammett σ constants) with experimental IC₅₀ values to design derivatives with improved potency .

Q. How can contradictory data between NMR and crystallography be resolved?

  • Dynamic Effects : NMR may detect conformational flexibility (e.g., rotameric equilibria of the N-ethyl group) not observed in static crystal structures.
  • Validation : Cross-check with variable-temperature NMR or DFT calculations (e.g., Gaussian09) to model energy barriers for rotation .

Methodological Challenges

Q. What techniques mitigate thermal decomposition during DSC analysis of this compound?

  • Conditions : Use a heating rate of 5°C/min under N₂ to avoid oxidative degradation.
  • Data Interpretation : Identify endothermic peaks (melting, ~180°C) and exothermic events (decomposition >250°C). Compare with TGA to confirm mass loss thresholds .

Q. How to optimize HPLC methods for separating this compound from byproducts?

  • Column : C18 reverse phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Gradient elution (acetonitrile/water + 0.1% TFA) from 50:50 to 80:20 over 20 min.
  • Detection : UV at 254 nm (nitro group absorption). Validate with spiked standards and MS compatibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-4-nitro-N-phenylbenzamide
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